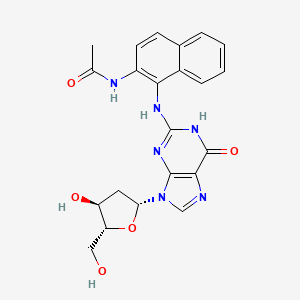
N-(2-Acetamidonaphthalen-1-yl)-2'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine is a synthetic compound that combines the structural features of naphthalene and deoxyguanosine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the naphthalene moiety imparts unique chemical properties, while the deoxyguanosine component is significant in nucleic acid chemistry.
Méthodes De Préparation
The synthesis of N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine typically involves multi-step organic reactions. One common synthetic route includes the acylation of 2-naphthylamine with acetic anhydride to form 2-acetamidonaphthalene. This intermediate is then coupled with 2’-deoxyguanosine under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the naphthalene ring to a dihydronaphthalene structure.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles such as halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be incorporated into nucleic acids for studying DNA interactions and modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine involves its interaction with nucleic acids. The compound can intercalate into DNA, disrupting the normal base pairing and affecting the replication and transcription processes. Molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The pathways involved may include DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine can be compared with other similar compounds such as:
Naphthalene derivatives: These compounds share the naphthalene moiety but differ in their functional groups and biological activities.
Deoxyguanosine analogs: These compounds have modifications on the deoxyguanosine structure, affecting their interaction with DNA. The uniqueness of N-(2-Acetamidonaphthalen-1-yl)-2’-deoxyguanosine lies in its combined structural features, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
253270-16-5 |
|---|---|
Formule moléculaire |
C22H22N6O5 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
N-[1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]amino]naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C22H22N6O5/c1-11(30)24-14-7-6-12-4-2-3-5-13(12)18(14)25-22-26-20-19(21(32)27-22)23-10-28(20)17-8-15(31)16(9-29)33-17/h2-7,10,15-17,29,31H,8-9H2,1H3,(H,24,30)(H2,25,26,27,32)/t15-,16+,17+/m0/s1 |
Clé InChI |
HSSMOXFTGDGVNT-GVDBMIGSSA-N |
SMILES isomérique |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)NC3=NC4=C(C(=O)N3)N=CN4[C@H]5C[C@@H]([C@H](O5)CO)O |
SMILES canonique |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)NC3=NC4=C(C(=O)N3)N=CN4C5CC(C(O5)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4,6-Diethoxy-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl)amino]-5-oxopentanoic acid](/img/structure/B14234685.png)
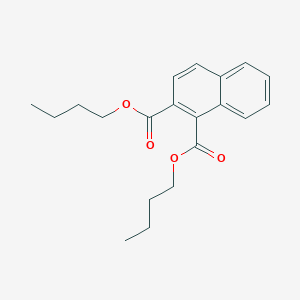
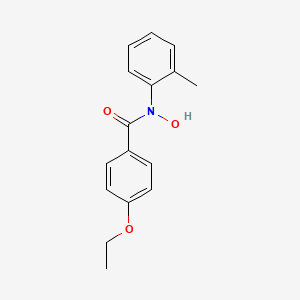
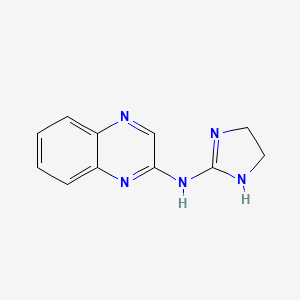
![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
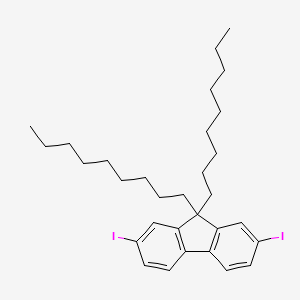
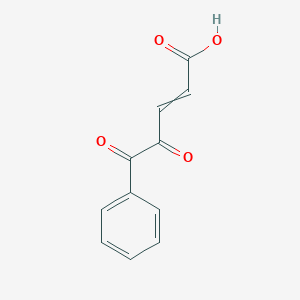
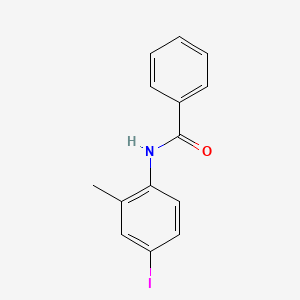
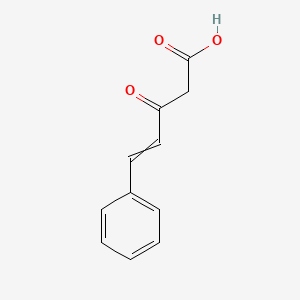
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
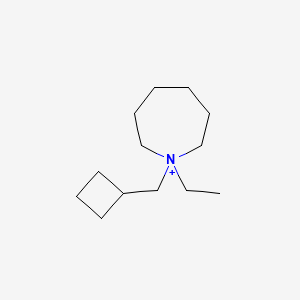
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
